molecular formula C9H12OS B2587161 2-(2-Hydroxycyclopentyl)-thiophene CAS No. 115754-92-2

2-(2-Hydroxycyclopentyl)-thiophene

Cat. No.: B2587161
CAS No.: 115754-92-2
M. Wt: 168.25
InChI Key: GUBQGUSVCPDJAV-YUMQZZPRSA-N
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Description

2-(2-Hydroxycyclopentyl)-thiophene is an organic compound that features a thiophene ring substituted with a hydroxycyclopentyl group Thiophene is a sulfur-containing heterocycle, known for its aromatic properties and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxycyclopentyl)-thiophene can be achieved through various synthetic routes One common method involves the cyclization of a suitable precursor under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxycyclopentyl)-thiophene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxyl group or to saturate the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the cyclopentyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(2-Oxocyclopentyl)-thiophene, while reduction can produce 2-(Cyclopentyl)-thiophene.

Scientific Research Applications

2-(2-Hydroxycyclopentyl)-thiophene has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Hydroxycyclopentyl)-thiophene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, influencing processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxycyclopentyl)-benzene: Similar structure but with a benzene ring instead of thiophene.

    2-(2-Hydroxycyclopentyl)-furan: Contains a furan ring instead of thiophene.

    2-(2-Hydroxycyclopentyl)-pyrrole: Features a pyrrole ring in place of thiophene.

Uniqueness

2-(2-Hydroxycyclopentyl)-thiophene is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. The sulfur atom in thiophene contributes to its aromatic stability and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-thiophen-2-ylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c10-8-4-1-3-7(8)9-5-2-6-11-9/h2,5-8,10H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBQGUSVCPDJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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